molecular formula C6H13NO2 B12907523 2-Aminoethyl butanoate

2-Aminoethyl butanoate

Cat. No.: B12907523
M. Wt: 131.17 g/mol
InChI Key: YSWFMQGCLBXBHU-UHFFFAOYSA-N
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Description

2-Aminoethyl butanoate (chemical formula: C₆H₁₃NO₂) is an ester derivative of butanoic acid, featuring an aminoethyl group (-NH₂CH₂CH₂O-) linked to the carboxylate moiety. The compound’s structural analogs, such as butyl butanoate and other amino-substituted esters, offer insights into its hypothetical behavior and utility.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-aminoethyl butanoate

InChI

InChI=1S/C6H13NO2/c1-2-3-6(8)9-5-4-7/h2-5,7H2,1H3

InChI Key

YSWFMQGCLBXBHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-aminoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 2-Aminoethyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Aminoethyl butyrate suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Aminoethyl butyrate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and 2-aminoethanol. Butyric acid is known to modulate gene expression through the inhibition of histone deacetylases (HDACs), while 2-aminoethanol can participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-aminoethyl butanoate with structurally related esters and amino esters, based on molecular features, applications, and research findings from the evidence:

Compound Molecular Formula Key Functional Groups Applications/Findings References
2-Aminoethyl butanoate C₆H₁₃NO₂ Ester, primary amine Hypothesized use in drug synthesis (due to amine reactivity) or as a flavor precursor. N/A†
Butyl butanoate C₈H₁₆O₂ Ester Major flavor component in apples; nematicidal activity against Meloidogyne javanica.
Isopentyl 2-methyl butanoate C₁₀H₂₀O₂ Branched ester Used in essential oils and synthetic flavorings.
Phenyl ethyl 3-methyl butanoate C₁₃H₁₈O₂ Aromatic ester Found in fragrance formulations; no direct bioactivity reported.
Ethyl-4-(dimethylamino) butanoate C₈H₁₇NO₂ Ester, tertiary amine Educational example of amino-ester nomenclature; no explicit applications cited.

†No direct studies on 2-aminoethyl butanoate were found in the provided evidence; inferences are drawn from analogs.

Key Research Findings on Analogous Compounds

Butyl Butanoate

  • Flavor Chemistry : A dominant volatile ester in Fuji apples, contributing to fruity aromas. Levels remained stable during storage, suggesting ester stability under controlled conditions .
  • Nematicidal Activity : Exhibited 92% mortality in M. javanica nematodes at 1 mg/mL concentration. Structural analogs with longer alkyl chains showed reduced efficacy, highlighting the importance of ester chain length .

Amino-Substituted Esters

  • Synthetic Pathways: Ethyl-4-(dimethylamino) butanoate and related amino esters are typically synthesized via nucleophilic substitution or condensation reactions involving amines and activated esters .

Branched and Aromatic Esters

  • Isopentyl 2-methyl butanoate: A key component in synthetic essential oils, valued for its low volatility and fruity odor .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for 2-aminoethyl butanoate?

  • Methodological Answer : 2-Aminoethyl butanoate can be synthesized via esterification between 2-aminoethanol and butanoic acid under acidic catalysis (e.g., sulfuric acid). The reaction typically requires refluxing in anhydrous conditions, followed by purification via fractional distillation or chromatography. Kinetic studies on similar esters (e.g., methyl butanoate) suggest optimizing molar ratios and temperature (80–100°C) to maximize yield . Post-synthesis, nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying ester bond formation and purity.

Q. How can researchers characterize the structural and chemical properties of 2-aminoethyl butanoate?

  • Methodological Answer : Key characterization techniques include:

  • Spectroscopy : NMR (¹H, ¹³C) to confirm the ester linkage and amine group integrity .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
  • Mass Spectrometry : GC-MS or LC-MS for molecular weight confirmation and fragmentation pattern analysis .

Q. What safety protocols are essential for handling 2-aminoethyl butanoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as esters are often volatile and irritants .
  • Storage : In airtight containers away from ignition sources, given the flammability of ester compounds .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What is the role of 2-aminoethyl butanoate in cancer metabolism, and how can its effects be experimentally validated?

  • Methodological Answer : Butanoate derivatives are implicated in tumorigenesis by serving as substrates for acetyl-CoA production, fueling the TCA cycle and ATP synthesis in cancer cells . To validate this:

  • In Vitro Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 2-aminoethyl butanoate and measure ATP levels via luminescence assays.
  • Metabolomics : Use stable isotope tracing (e.g., ¹³C-labeled butanoate) to track incorporation into TCA intermediates via LC-MS .
  • Gene Expression : Quantify upregulated genes (e.g., bdhB, gctB) in butanoate metabolism pathways using qRT-PCR .

Q. How do microbial butanoate metabolism pathways influence the compound’s interaction with gastrointestinal adenomas?

  • Methodological Answer : Gut microbiota metabolize butanoate into signaling molecules (e.g., short-chain fatty acids) that modulate adenoma progression. Researchers can:

  • Metagenomic Sequencing : Analyze fecal samples from adenoma patients to identify microbial genes (e.g., bdhB, phbB) enriched in butanoate metabolism .
  • Gnotobiotic Models : Colonize germ-free mice with Faecalibacterium prausnitzii (a butanoate-producer) and monitor adenoma growth via colonoscopy and histopathology .

Q. What pharmacological applications exist for 2-aminoethyl butanoate in drug conjugate design?

  • Methodological Answer : The compound’s amine group enables conjugation to therapeutics via linkers. For example:

  • Antibody-Drug Conjugates (ADCs) : Use reducible linkers (e.g., SPDB linker) to attach 2-aminoethyl butanoate to monoclonal antibodies targeting cancer cells .
  • In Vivo Testing : Evaluate pharmacokinetics in xenograft models by measuring tumor regression and off-target toxicity .

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